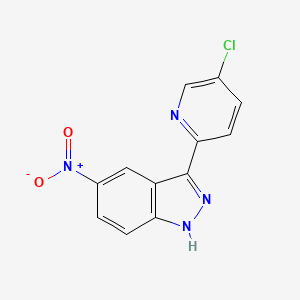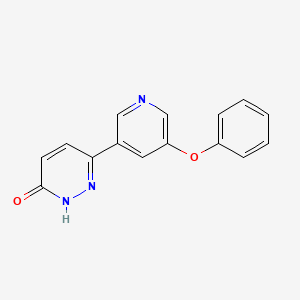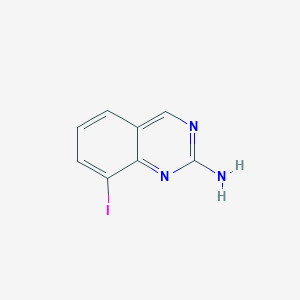
8-Iodoquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodoquinazolin-2-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinazolin-2-amine typically involves the iodination of quinazolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where quinazolin-2-amine is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
Starting Material: Quinazolin-2-amine
Reagents: Iodine (I₂), Oxidizing agent (e.g., H₂O₂ or NaOCl)
Conditions: Acidic medium (e.g., acetic acid), Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodoquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), Base (e.g., NaOH), Solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), Solvent (e.g., water, acetic acid)
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), Solvent (e.g., THF, ethanol)
Coupling: Palladium catalysts, Ligands (e.g., triphenylphosphine), Base (e.g., K₂CO₃), Solvent (e.g., DMF, toluene)
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom
Oxidation/Reduction: Various oxidation states and reduced forms of the compound
Coupling: Complex molecules with extended carbon chains or aromatic systems
Applications De Recherche Scientifique
8-Iodoquinazolin-2-amine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used to study the biological activities of quinazoline derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It is employed in the design and synthesis of molecular probes for studying biological processes and pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Iodoquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in cancer research, it may inhibit kinases involved in cell proliferation and survival pathways, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
8-Aminoquinoline: A structurally similar compound with an amino group at the 8th position instead of iodine. It is known for its antimalarial activity.
Quinazolin-4-amine: Another quinazoline derivative with potential anticancer properties.
Gefitinib: A quinazoline-based drug used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Uniqueness: 8-Iodoquinazolin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying various biological processes.
Propriétés
Formule moléculaire |
C8H6IN3 |
|---|---|
Poids moléculaire |
271.06 g/mol |
Nom IUPAC |
8-iodoquinazolin-2-amine |
InChI |
InChI=1S/C8H6IN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) |
Clé InChI |
OYMPAKCKNIHQEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(N=C2C(=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


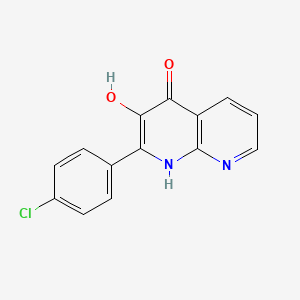
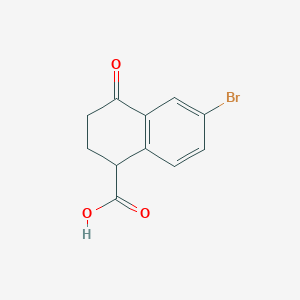

![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

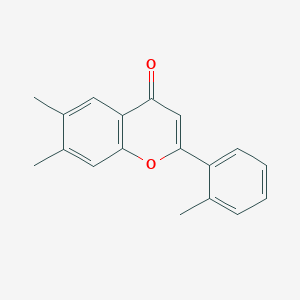

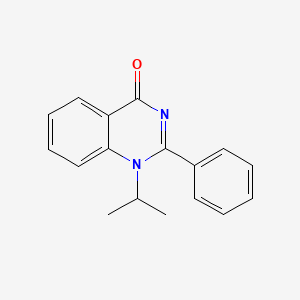
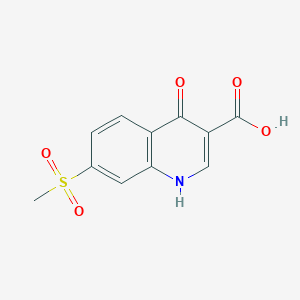
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)

